Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
CAS No.: 78521-39-8
Cat. No.: VC21328652
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36 g/mol
* For research use only. Not for human or veterinary use.
![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- - 78521-39-8](/images/no_structure.jpg)
Specification
CAS No. | 78521-39-8 |
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Molecular Formula | C13H19NO4S |
Molecular Weight | 285.36 g/mol |
IUPAC Name | 6-[(4-methylphenyl)sulfonylamino]hexanoic acid |
Standard InChI | InChI=1S/C13H19NO4S/c1-11-6-8-12(9-7-11)19(17,18)14-10-4-2-3-5-13(15)16/h6-9,14H,2-5,10H2,1H3,(H,15,16) |
Standard InChI Key | GLKZGJGPYOFPKV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O |
Introduction
Chemical Structure and Properties
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is a derivative of hexanoic acid functionalized with a sulfonamide group at the sixth carbon atom. The sulfonamide group originates from p-toluenesulfonyl, which contributes to the compound’s distinct physicochemical properties.
Molecular Structure
The molecular structure of hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, can be represented as follows:
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Chemical Formula:
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Molecular Weight: 285.36 g/mol
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Canonical SMILES:
The compound consists of a six-carbon aliphatic chain (hexanoic acid) attached to an amino group that is further substituted with a p-toluenesulfonyl moiety.
Physicochemical Properties
The physicochemical properties of the compound are summarized below:
These properties highlight the compound's moderate solubility in water and its relatively low vapor pressure, making it suitable for applications requiring stability under ambient conditions.
Computed Properties
Advanced computational methods provide additional insights into the compound's characteristics:
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Hydrogen Bond Donor Count: 2
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Hydrogen Bond Acceptor Count: 5
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Rotatable Bond Count: 8
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Topological Polar Surface Area (TPSA): 91.8 Ų
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Complexity: 367
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Heavy Atom Count: 19
These computed properties suggest that the compound has moderate polarity and flexibility, which may influence its interactions in biological and industrial systems.
Synthesis and Manufacturing
The synthesis of hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- typically involves the reaction of hexanoic acid derivatives with p-toluenesulfonyl chloride under controlled conditions.
Synthetic Pathway
The synthesis process generally follows these steps:
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Preparation of Hexanoic Acid Derivative: Hexanoic acid or its ester derivative is activated using reagents such as carbodiimides.
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Introduction of Sulfonamide Group: The activated hexanoic acid reacts with p-toluenesulfonamide or its chloride derivative in the presence of a base such as triethylamine.
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Purification: The crude product is purified through recrystallization or chromatography to achieve high purity.
Reaction Conditions
The reaction conditions play a critical role in determining the yield and purity of the final product:
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Temperature: Typically maintained between and .
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Solvent: Polar aprotic solvents such as dichloromethane or acetonitrile are commonly used.
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Catalysts/Additives: Bases like triethylamine or pyridine facilitate the reaction.
Yield and Efficiency
The efficiency of the synthesis depends on factors such as reagent quality, reaction time, and purification techniques. Typical yields range from to , depending on optimization.
Applications
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- finds applications in various domains due to its unique chemical properties.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its sulfonamide group imparts bioactivity, making it useful in developing drugs targeting enzymes or receptors.
Lubricants and Additives
Due to its stability and low volatility, the compound is used as an additive in lubricants and greases to enhance performance under extreme conditions .
Analytical Chemistry
In analytical chemistry, derivatives of p-toluenesulfonamide compounds are employed as reagents for protein hydrolysis and amino acid analysis .
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